molecular formula C15H12Br2N4O3 B11557035 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11557035
M. Wt: 456.09 g/mol
InChI Key: QSJFGZOSXIUCKL-UFWORHAWSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound with the molecular formula C₁₅H₁₂Br₂N₄O₃. This compound is known for its complex structure, which includes both bromine and nitro functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 4-nitrobenzaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions, allowing the formation of the desired hydrazide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine atoms .

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-phenylmethylene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and nitro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H12Br2N4O3

Molecular Weight

456.09 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2N4O3/c16-11-3-6-14(13(17)7-11)18-9-15(22)20-19-8-10-1-4-12(5-2-10)21(23)24/h1-8,18H,9H2,(H,20,22)/b19-8+

InChI Key

QSJFGZOSXIUCKL-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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